cefetamet

Description

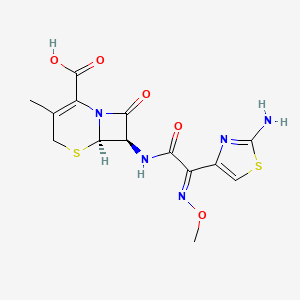

Structure

2D Structure

3D Structure

Properties

CAS No. |

90712-47-3 |

|---|---|

Molecular Formula |

C14H15N5O5S2 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |

InChI Key |

MQLRYUCJDNBWMV-RWFJUVPESA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Pictograms |

Irritant |

Synonyms |

2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid cefetamet LY 97964 LY-97964 Ro 15-8074 Ro-15-8074 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Cefetamet

Fundamental Principles of Beta-Lactam Antibiotic Action

Beta-lactam antibiotics, including cephalosporins, are a widely used class of antibacterial agents distinguished by the presence of a beta-lactam ring in their chemical structure. wikipedia.orgmsdmanuals.com These antibiotics are bactericidal and function by inhibiting the synthesis of the peptidoglycan layer, a vital component of the bacterial cell wall that provides structural integrity, particularly in Gram-positive organisms. wikipedia.orgnih.govlibretexts.orgyoutube.combiomol.comwikipedia.orgnih.govmicrobenotes.com The final step in the synthesis of peptidoglycan involves the cross-linking of peptide chains, a process catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.govwikipedia.orgnih.govmicrobenotes.com Beta-lactam antibiotics mimic the D-alanyl-D-alanine portion of the peptidoglycan precursors, allowing them to bind to the active site of PBPs. libretexts.orgbiomol.comwikipedia.org This binding is typically irreversible, leading to the inactivation of the PBPs and disruption of cell wall synthesis. biomol.comwikipedia.org Without a properly formed and cross-linked cell wall, the bacterial cell is unable to withstand its high internal osmotic pressure, ultimately leading to cell lysis and death. youtube.combiomol.commicrobenotes.com

Cefetamet's Interaction with Bacterial Cell Wall Synthesis Pathways

This compound (B193807), as a beta-lactam antibiotic, targets the bacterial cell wall synthesis pathway. Its bactericidal action is specifically attributed to the inhibition of the final transpeptidation step of peptidoglycan synthesis. toku-e.comapollopharmacy.inncats.iomims.commims.com This critical step involves the formation of cross-links between adjacent peptidoglycan strands, which is essential for the rigidity and stability of the bacterial cell wall. nih.govwikipedia.orgnih.gov

Binding to Penicillin-Binding Proteins (PBPs)

The inhibitory effect of this compound on peptidoglycan synthesis is mediated through its binding to bacterial penicillin-binding proteins. toku-e.comapollopharmacy.inncats.iomims.commims.comtruemeds.inantibioticdb.com PBPs are membrane-bound enzymes that possess transpeptidase, transglycosylase, and/or carboxypeptidase activities, all of which are involved in the assembly and remodeling of the peptidoglycan layer. biomol.comnih.gov this compound interacts with one or more of these essential enzymes, forming a stable complex that renders the PBP inactive. toku-e.comapollopharmacy.inncats.iomims.commims.comantibioticdb.com This binding event is a cornerstone of the mechanism by which this compound disrupts bacterial cell wall integrity.

Inhibition of Peptidoglycan Transpeptidation

The primary consequence of this compound binding to PBPs is the inhibition of the transpeptidation reaction. toku-e.comapollopharmacy.inncats.iomims.commims.com This reaction, catalyzed by the transpeptidase activity of PBPs, is responsible for creating the peptide cross-links that provide tensile strength to the peptidoglycan meshwork. nih.govwikipedia.orgnih.govnih.gov By inhibiting this crucial step, this compound prevents the proper maturation of the bacterial cell wall, leading to the accumulation of uncross-linked peptidoglycan precursors. biomol.com The compromised cell wall structure results in increased osmotic fragility, making the bacteria susceptible to lysis. youtube.combiomol.commicrobenotes.com

Specificity of this compound for Penicillin-Binding Protein Subtypes

Bacterial species possess a diverse set of PBPs, each with varying affinities for different beta-lactam antibiotics and distinct roles in cell wall synthesis. nih.govwikipedia.org The specific PBP targets of a beta-lactam antibiotic contribute to its spectrum of activity and efficacy against different bacteria. Research indicates that this compound exhibits enhanced affinity for certain PBP subtypes. nih.gov For instance, this compound has been shown to have enhanced affinity for penicillin-binding proteins 1 and 3. nih.gov

Table 1: Comparative PBP Affinities in Escherichia coli (Non-beta-lactamase producing strain)

| Antibiotic | PBP 3 Affinity (ID50, µg/ml) | PBP 1s Affinity (Relative to this compound) |

| This compound | 0.25 drugbank.com | 1x drugbank.com |

| Cefixime (B193813) | 0.25 drugbank.com | 20x drugbank.com |

| Cefuroxime | 0.5 drugbank.com | 10x drugbank.com |

Note: Data extracted from a study on E. coli C600. drugbank.com

Elucidation of Cefetamet S Preclinical Antimicrobial Activity

In Vitro Efficacy Spectrum of Cefetamet (B193807) Against Bacterial Pathogens

In vitro studies have demonstrated that this compound possesses a broad spectrum of activity against a range of clinically relevant bacterial pathogens, encompassing both Gram-positive and Gram-negative organisms. toku-e.comnih.gov

Activity against Gram-Positive Organisms in Preclinical Settings

This compound has shown notable in vitro activity against key Gram-positive respiratory pathogens. These include Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and group A beta-haemolytic streptococci. ncats.ionih.gov It is effective against penicillin-sensitive Streptococcus pneumoniae and various Streptococcus species. nih.gov However, its activity against penicillin-resistant strains of S. pneumoniae is considered poor. toku-e.comncats.ionih.gov this compound is generally not active against staphylococci or enterococci. nih.gov

Activity against Gram-Negative Organisms in Preclinical Settings

This compound exhibits marked activity against Neisseria gonorrhoeae and a broad spectrum of activity against Enterobacteriaceae. ncats.ionih.gov Most Gram-negative bacteria, including non-extended-spectrum beta-lactamase (ESBL)-producing Enterobacter, Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae, have been shown to be sensitive to this compound in vitro. researchgate.net It demonstrates high in vitro activity against Escherichia coli, Proteus spp., and Klebsiella spp. nih.gov this compound has also shown activity against Citrobacter diversus and Aeromonas hydrophila that are resistant to ampicillin, cephalexin, and cefaclor. nih.gov The activity against glucose non-fermentative Gram-negative rods (excluding Pseudomonas aeruginosa) has been evaluated, showing inhibition of Enterobacteriaceae and Vibrionaceae at concentrations of 4 to 8 mg/l or less. nih.gov However, its activity against these non-fermentative rods was generally insufficient for broad clinical use, although it was more active than ceftriaxone (B1232239) against certain Pseudomonas species like P. acidovorans, P. alcaligenes, and P. cepacia. nih.gov Pseudomonas spp. are generally resistant to this compound. nih.govncats.ionih.gov

This compound Activity Against Beta-Lactamase Producing Strains (In Vitro)

This compound has demonstrated stability against certain beta-lactamases, contributing to its activity against some beta-lactamase-producing strains. It is active against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis. ncats.ionih.gov The good activity against beta-lactamase producing isolates like Moraxella catarrhalis is attributed to its beta-lactamase stability. nih.govscielo.br In vitro studies evaluating this compound against Escherichia coli, Klebsiella pneumoniae, and Serratia marcescens strains expressing an SHV-5-type beta-lactamase found that most strains were susceptible. karger.comkarger.com this compound was considerably more active than ceftazidime (B193861) and aztreonam (B1666516) against these strains, with activity comparable to cefotaxime (B1668864). karger.comkarger.com The minimum inhibitory concentration (MIC) values were related to the quantity of the enzyme expressed. karger.comkarger.com While the SHV-5-type enzyme hydrolyzed this compound, the efficiency was similar to that against ceftazidime. karger.comkarger.com A marked inoculum effect has been noted for Enterobacteriaceae carrying Richmond-Sykes type 1A chromosomally mediated beta-lactamases, but plasmid-mediated beta-lactamases did not hydrolyze this compound. nih.gov

Here is an interactive table summarizing some in vitro activity data:

Limitations of this compound's In Vitro Efficacy Profile

Despite its broad spectrum, this compound has limitations in its in vitro efficacy profile. It shows poor activity against penicillin-resistant Streptococcus pneumoniae. toku-e.comncats.ionih.gov Staphylococci and Pseudomonas spp. are generally resistant to this compound. nih.govncats.ionih.gov Enterococci are also typically not susceptible. nih.gov While active against many Enterobacteriaceae, many isolates of Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens resistant to cefotaxime were not inhibited by this compound. nih.gov An inoculum effect has been observed for Enterobacteriaceae carrying Richmond-Sykes type 1A chromosomally mediated beta-lactamases. nih.gov

In Vivo Preclinical Efficacy Studies of this compound Pivoxil

This compound pivoxil, as the orally administered prodrug, is hydrolyzed in vivo to the active compound this compound, which then exerts bactericidal action. toku-e.comgoogle.com In vivo preclinical studies have been conducted to evaluate the efficacy of this compound, consistent with its in vitro activity. toku-e.com

Murine and Rodent Models of Bacterial Infections

In vivo studies using animal models, including murine and rodent models, have been employed to assess the efficacy of this compound pivoxil in treating bacterial infections. toku-e.comgoogle.com These models are crucial for evaluating the effectiveness of drug candidates in a complex biological system, although translatability to humans requires careful consideration due to physiological differences. ijrpc.comuhnresearch.ca this compound has demonstrated antibacterial activity consistent with its in vitro profile in animal models of septicaemia, pyelonephritis, respiratory tract infection, and syphilis. toku-e.com

Correlation Between In Vitro and In Vivo Preclinical Findings

Preclinical studies investigating this compound have aimed to establish a correlation between its activity observed in laboratory settings (in vitro) and its efficacy in living organisms (in vivo), typically animal models of infection. This correlation is crucial for predicting the potential clinical success of an antimicrobial agent.

Research indicates that the superior in vitro activity of this compound against a broad spectrum of Gram-negative pathogens, when compared to older oral beta-lactam antibiotics, correlates with its enhanced stability against beta-lactamases. nih.gov This enzymatic stability is a key factor in the ability of this compound to maintain its activity in the presence of resistance mechanisms commonly found in bacteria.

Studies in experimental infection models using mice and rats have shown that this compound pivoxil, the orally administered prodrug that is hydrolyzed to the active this compound, demonstrates good activity. nih.gov This in vivo efficacy in animal models aligns with the favorable in vitro findings, suggesting satisfactory bioavailability of the active compound in these animals after oral administration. nih.gov

Specifically, in vivo studies in animal models of septicaemia, pyelonephritis, respiratory tract infection, and syphilis have demonstrated antibacterial activity of this compound consistent with its in vitro activity. toku-e.com This consistency across different infection types and animal models further supports the translational potential of the in vitro data.

Data from in vitro studies highlight this compound's high activity against various bacteria, including Enterobacteriaceae, Neisseria spp., Vibrio spp., Haemophilus influenzae, and streptococci (excluding enterococci). nih.gov It has also shown activity against strains resistant to cefaclor, such as Proteus vulgaris, Providencia stuartii, Providencia rettgeri, and Serratia marcescens. nih.gov However, Staphylococcus spp., Pseudomonas aeruginosa, and cephalosporinase-overproducing strains of Enterobacter cloacae have been found to be resistant to this compound in vitro. nih.gov The observed efficacy in animal models of infections caused by susceptible organisms supports these in vitro findings.

For example, in vitro studies using the broth macrodilution method showed this compound to be very active against ampicillin-resistant Klebsiella pneumoniae, Proteus mirabilis, and Escherichia coli strains, with low minimal inhibitory concentrations (MIC90 ranging from 0.25 to 1 mg/l). nih.gov this compound also inhibited 90% of Enterobacter aerogenes and 60% of S. epidermidis strains at a concentration of 8 mg/l in vitro. nih.gov While specific in vivo data directly correlating to these exact MIC values in animal models were not detailed in the provided context, the general observation of good activity in experimental infections caused by susceptible bacteria supports a positive correlation between the in vitro susceptibility profiles and in vivo outcomes.

The efficient bactericidal activity of this compound observed in in vitro time-kill studies against respiratory pathogens such as H. influenzae, M. catarrhalis, E. coli, K. pneumoniae, S. pneumoniae, and S. pyogenes at concentrations equal to or above the MIC further supports its potential for in vivo efficacy in respiratory tract infections. tandfonline.com

In Vitro Activity of this compound Against Selected Bacterial Strains

| Bacterial Species | MIC90 (mg/l) | Note | Source |

| Klebsiella pneumoniae (ampicillin-resistant) | 0.25 - 1 | Very active | nih.gov |

| Proteus mirabilis | 0.25 - 1 | Very active | nih.gov |

| Escherichia coli | 0.25 - 1 | Very active | nih.gov |

| Enterobacter aerogenes | 8 | Inhibited 90% of strains at this concentration | nih.gov |

| Staphylococcus epidermidis | 8 | Inhibited 60% of strains at this concentration | nih.gov |

Summary of In Vitro and In Vivo Correlation

| Finding (In Vitro) | Corresponding Observation (In Vivo Preclinical) | Source |

| High activity against Enterobacteriaceae, Neisseria spp., H. influenzae, streptococci (non-enterococcal). nih.gov | Good activity in experimental infections in mouse and rat models, including those likely caused by susceptible organisms. nih.gov | nih.gov |

| Activity against cefaclor-resistant strains (P. vulgaris, P. stuartii, P. rettgeri, S. marcescens). nih.gov | Efficacy in animal models of infection. toku-e.com (Implied correlation with susceptible pathogens) | nih.govtoku-e.com |

| Resistance of Staphylococcus spp., Pseudomonas aeruginosa, cephalosporinase-overproducing E. cloacae. nih.gov | Lack of activity against these resistant organisms in vivo models (Implied). | nih.gov |

| Enhanced stability towards beta-lactamases. nih.gov | Superior activity compared to older oral beta-lactams against Gram-negative pathogens in vivo. nih.gov | nih.gov |

| Efficient bactericidal activity against respiratory pathogens in time-kill studies. tandfonline.com | Efficacy in animal models of respiratory tract infection. toku-e.com | toku-e.comtandfonline.com |

Mechanisms of Bacterial Resistance to Cefetamet

Biochemical Basis of Cefetamet (B193807) Inactivation

A primary biochemical mechanism of resistance to this compound involves its inactivation by bacterial enzymes, particularly beta-lactamases uni.lunih.govfrontiersin.orgbjid.org.br.

Role of Beta-Lactamase Enzymes in this compound Resistance

Beta-lactamase enzymes are a major defense mechanism for bacteria against β-lactam antibiotics oup.com. These enzymes hydrolyze the β-lactam ring, a crucial structural component of this compound and other β-lactams, thereby rendering the antibiotic inactive ipp.ptnih.gov. While this compound is considered to have enhanced stability towards certain beta-lactamases compared to older oral beta-lactam antibiotics, resistance mediated by these enzymes is widespread nih.govnih.gov. Different classes of beta-lactamases exist, with varying substrate specificities oup.commdpi.com. Some Gram-positive bacteria can produce broad-spectrum β-lactamases capable of inactivating even third-generation cephalosporins like this compound mdpi.com. The activity of this compound against beta-lactamase-producing isolates, such as Moraxella catarrhalis, can be attributed to its relative stability against certain beta-lactamases nih.gov. However, intensive use of this compound could potentially lead to the evolution of beta-lactamase variants (specifically class A derivatives) that can efficiently hydrolyze the antibiotic karger.com.

Hydrolysis of the Beta-Lactam Ring of this compound

The inactivation of this compound by beta-lactamase enzymes occurs through the hydrolysis of its β-lactam ring nih.govipp.ptnih.gov. This hydrolytic process involves the enzymatic cleavage of the amide bond within the four-membered β-lactam ring ipp.ptmdpi.com. Class A beta-lactamases, for instance, hydrolyze the beta-lactam ring through a bi-molecular reaction mechanism involving a covalent intermediate mdpi.com. This process typically includes the acylation of an active serine residue on the enzyme by the β-lactam ring's carbonyl carbon, followed by deacylation involving a water molecule mdpi.com. The cleavage of the β-lactam ring destroys the antibiotic's essential chemical structure required for binding to penicillin-binding proteins (PBPs), thus abolishing its antibacterial activity ipp.ptumn.edu.

Genetic Determinants of this compound Resistance

Bacterial resistance to this compound is also influenced by genetic factors, which can be acquired or arise from mutations infectionsinsurgery.orgnih.govfrontiersin.orgbjid.org.br.

Horizontal Gene Transfer of Resistance Elements (Plasmids, Transposons)

Horizontal gene transfer (HGT) is a significant mechanism for the dissemination of antibiotic resistance genes among bacteria frontiersin.orgbjid.org.brnih.gov. This process allows for the transfer of genetic material, including those encoding resistance determinants, between unrelated bacteria frontiersin.orglibretexts.org. Plasmids and transposons are key mobile genetic elements (MGEs) that facilitate HGT of antibiotic resistance genes nih.govfrontiersin.orgbjid.org.brlibretexts.org. Resistance genes, including those conferring resistance to β-lactams, are often located on conjugative plasmids or transposons, enabling their transfer through conjugation, transformation, or transduction frontiersin.orgnih.govlibretexts.org. The acquisition of such mobile genetic elements can rapidly introduce this compound resistance into previously susceptible bacterial populations asm.org. Studies have shown that large conjugative plasmids encoding extended-spectrum β-lactamases can be responsible for β-lactam resistance in Enterobacteriaceae, including resistance to cephalosporins karger.com. The location of transposons or integrons within different plasmid incompatibility groups highlights their capacity for transfer and mobilization bjid.org.br.

Chromosomal Mutations Affecting this compound Susceptibility

In addition to acquired resistance genes, chromosomal mutations can also contribute to altered this compound susceptibility infectionsinsurgery.orgcore.ac.uk. These mutations occur within the bacterial genome and can affect various cellular processes that influence antibiotic effectiveness infectionsinsurgery.orgmdpi.com. Chromosomal mutations can lead to resistance by altering the antibiotic's target site, affecting the expression of efflux pumps that pump the antibiotic out of the cell, or modifying the permeability of the bacterial cell wall, thereby reducing antibiotic uptake infectionsinsurgery.orgoup.comnih.gov. While the prevalence and specific nature of chromosomal mutations conferring resistance specifically to this compound may vary, this mechanism is a known contributor to antibiotic resistance in general mdpi.comfrontiersin.org. For example, mutations in genes encoding penicillin-binding proteins (PBPs) can lead to decreased affinity for β-lactam antibiotics umn.edumdpi.com.

Target Site Modifications Conferring Resistance to this compound

Modifications to the bacterial target sites of this compound can also lead to resistance infectionsinsurgery.orgfrontiersin.orgasm.org. This compound, like other β-lactams, primarily targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis ncats.iofrontiersin.org. Resistance through target site modification typically involves alterations in the structure or expression of these PBPs, reducing their affinity for the antibiotic infectionsinsurgery.orgumn.edu. This means that even in the presence of this compound, the antibiotic cannot effectively bind to its target, and cell wall synthesis can continue, allowing the bacteria to survive infectionsinsurgery.org. This mechanism is particularly significant in Gram-positive bacteria nih.gov. The acquisition of a non-native gene encoding a PBP with significantly lower affinity for β-lactams, such as PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), is a well-established example of resistance through target modification infectionsinsurgery.orgumn.edu. While Listeria species are naturally resistant to broad-spectrum cephalosporins including this compound, this intrinsic resistance is often associated with cell wall-acting gene products and the presence of several PBPs that confer a natural resistance phenotype asm.org.

Efflux Pump Systems and Membrane Permeability in this compound Resistance

Efflux pumps are bacterial transport proteins that actively pump antibiotics and other toxic compounds out of the bacterial cell, preventing them from reaching their intracellular targets nih.govfrontiersin.org. This mechanism is a significant contributor to multidrug resistance (MDR) in bacteria nih.govresearchgate.net. Efflux pumps can be chromosomally encoded or located on plasmids or transposons, allowing for both intrinsic and acquired resistance nih.gov.

In Gram-negative bacteria, efflux pump systems are often complex, involving tripartite protein complexes that span the inner membrane, periplasmic space, and outer membrane nih.govmdpi.com. These systems can expel a broad range of antibiotics, including beta-lactams nih.gov. The activity of efflux pumps can be regulated at the transcriptional level nih.gov.

Changes in bacterial membrane permeability can also contribute to reduced susceptibility to antibiotics like this compound mdpi.comoup.com. In Gram-negative bacteria, the outer membrane acts as a barrier that restricts the entry of many antibiotics mdpi.comdovepress.com. Hydrophilic antibiotics, such as beta-lactams, typically cross the outer membrane through pore-forming proteins called porins mdpi.comdovepress.com. Alterations in the number or structure of porins can decrease the influx of the antibiotic into the cell, leading to increased resistance mdpi.comdovepress.com. Reduced outer membrane permeability is a common mechanism of intrinsic resistance in Gram-negative bacteria mdpi.com.

The interplay between reduced membrane permeability and the activity of efflux pumps can lead to high-level resistance to multiple antibiotic compounds simultaneously oup.com. Some studies suggest that the production of porins can act synergistically with efflux pumps to enhance resistance mdpi.com.

Research findings indicate that efflux pumps can be highly associated with resistance to certain cephalosporins. For example, a study on uropathogenic Escherichia coli (UPEC) isolates found that efflux pumps were highly associated with resistance to amoxicillin, cefotaxime (B1668864), and ceftazidime (B193861), and moderately associated with cefepime, ceftriaxone (B1232239), and cefixime (B193813) uobaghdad.edu.iq. The study also noted that efflux pump-mediated resistance was detected in a high percentage of UPEC isolates, particularly in MDR strains uobaghdad.edu.iqbrieflands.com. The co-presence of efflux pump genes like acrA, acrB, and tolC was observed in a significant proportion of MDR UPEC isolates brieflands.com.

While specific detailed research findings solely focused on this compound and its interaction with individual efflux pumps or porins were not extensively available in the provided context, the general principles of efflux-mediated resistance and reduced membrane permeability in conferring resistance to beta-lactams, including third-generation cephalosporins, are well-established mdpi.comoup.comnih.govmdpi.com. Moderate resistance to this compound has been observed in some bacteria, and the outer-membrane permeability barrier is recognized as a factor in drug resistance in certain species karger.com.

Adaptive Bacterial Strategies Affecting this compound Efficacy (e.g., Biofilm Formation)

Beyond specific molecular mechanisms like efflux and permeability changes, bacteria can employ adaptive strategies that impact antibiotic efficacy, including resistance to this compound. One significant adaptive strategy is the formation of biofilms mdpi.comresearchgate.nethighpoint.edunih.gov.

Biofilms are complex, structured communities of bacteria embedded within a self-produced extracellular matrix mdpi.comnih.govasm.org. Bacteria within biofilms exhibit significantly increased tolerance and resistance to antibiotics compared to their planktonic (free-floating) counterparts nih.govasm.org. This recalcitrance is multifactorial.

Mechanisms by which biofilms contribute to antibiotic resistance include:

Reduced Diffusion: The extracellular matrix acts as a barrier that can impede the penetration and diffusion of antibiotics into the deeper layers of the biofilm nih.govasm.org.

Altered Growth Rate: Bacteria within biofilms often exhibit slower growth rates, and antibiotics like this compound that primarily target actively growing cells (e.g., by inhibiting cell wall synthesis) may be less effective against these dormant or slow-growing populations nih.gov.

Creation of Microenvironments: Within the biofilm, gradients of nutrients, oxygen, and pH can form, leading to the presence of subpopulations of bacteria in different physiological states. These microenvironments can reduce antibiotic activity asm.org.

Increased Mutagenesis and Gene Transfer: The close proximity of bacteria within a biofilm can facilitate gene transfer, including the exchange of antibiotic resistance genes mdpi.com. The stressful environment within a biofilm may also promote mutagenesis, leading to the development of new resistance mechanisms researchgate.net.

Presence of Persister Cells: Biofilms can harbor a subpopulation of phenotypic variants known as persister cells. These cells are temporarily tolerant to high concentrations of antibiotics without undergoing genetic change and can repopulate the biofilm once the antibiotic pressure is removed asm.orgresearchgate.net.

Studies have shown a strong correlation between biofilm formation and antibiotic resistance in various bacterial species mdpi.comnih.gov. For instance, isolates capable of forming biofilms have demonstrated greater multidrug resistance than non-biofilm producers nih.gov. The activation of efflux pump systems and biofilm formation are recognized as significant mechanisms of resistance in some bacteria researchgate.net. Biofilm formation has been linked to resistance to various antibiotics, and the presence of antibiotic resistance genes has been strongly associated with the ability to form biofilms mdpi.com.

While direct studies specifically detailing the impact of biofilm formation on this compound efficacy were not prominently featured in the provided search results, the general principles of biofilm-mediated resistance apply to a wide range of antibiotics, including beta-lactams. The ability of bacteria to form biofilms represents a significant adaptive strategy that can reduce the effectiveness of this compound treatment researchgate.nethighpoint.edu.

Synthetic Chemistry and Analog Development for Cefetamet

Advanced Synthetic Routes for Cefetamet (B193807) and its Intermediates

The synthesis of this compound typically involves multi-step reactions starting from a core cephalosporin (B10832234) structure. This compound pivoxil, the prodrug, is commonly synthesized using 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) as a key raw material. google.com

One common synthetic approach for this compound acid involves the condensation reaction between 7-ADCA and an activated ester of (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid, such as the phenylhydrazine (B124118) thiazole (B1198619) ester (AE active ester) or the benzothiazole (B30560) ester (MEAM). google.comgoogle.com This condensation is typically carried out in an organic solvent under alkaline conditions, often in the presence of a catalyst. google.comgoogle.com

The synthesis of this compound pivoxil from this compound acid involves an esterification reaction with a halogenomethyl ester of trimethylacetic acid, such as iodomethyl pivalate. google.comgoogle.com This reaction forms the pivaloyloxymethyl (POM) ester at the carboxyl group of this compound, which is crucial for enhancing oral bioavailability. oup.com

Novel intermediates have been developed for the synthesis of cephalosporins, including this compound pivoxil. One such intermediate is a 4-halo-2-oxyimino-3-oxo butyric acid-N,N-dimethyl formiminium chloride chlorosulfate (B8482658) derivative, which is reacted with a 7-aminocephalosporin derivative to form the side chain. justia.comwipo.int

Optimization Strategies in this compound Synthesis Research

Optimization of this compound synthesis aims to improve yield, purity, and efficiency, while also addressing environmental concerns. inlibrary.uzjbpr.in Strategies include exploring novel pathways, employing innovative synthetic routes, and applying green chemistry principles. inlibrary.uz

Key parameters systematically evaluated for optimization include reaction conditions (e.g., temperature, time), catalyst selection, solvent choice, and purification techniques. inlibrary.uzthemedicinemaker.com For instance, studies have investigated the influence of temperature on reaction rates and yields in intermediate synthesis steps. inlibrary.uz Optimizing the synthesis ratio of raw materials and refining crystallization processes have also been shown to enhance yield and purity of intermediates like this compound acid. google.comgoogle.com

Process development efforts focus on reducing the number of reaction steps, minimizing waste, and recovering byproducts. inlibrary.uzjbpr.in Using intermediates like MAEM (methoxyimino-(2-aminothiazol-4-yl)-acetic acid methyl ester) in the synthesis of cephalosporins, including this compound sodium, has been explored to improve efficiency and reduce costs. jbpr.in

Novel Chemical Transformations in this compound Precursor Derivatization

Research has explored novel chemical transformations in the derivatization of this compound precursors to develop new prodrugs and analogues. One approach involves modifying the amino group on the aminothiazole moiety of this compound pivoxil. oup.com This has led to the design and synthesis of prodrugs with acyloxymethyl carbamate (B1207046) moieties, aiming to improve oral bioavailability. oup.com

The introduction of the pivaloyloxymethyl ester group is a significant transformation that converts the less orally bioavailable this compound acid into the well-absorbed prodrug, this compound pivoxil. guidetopharmacology.orgptfarm.plnih.gov This esterification is typically achieved by reacting this compound acid with iodomethyl pivalate. google.comchemicalbook.com

Other transformations in cephalosporin synthesis, relevant to this compound precursors, include the amidification of the 7-amino function of cephalosporin derivatives with activated carboxylic acid derivatives to form the side chain. justia.com Novel intermediates, such as 4-halo-2-oxyimino-3-oxo butyric acid derivatives, are used in these transformations to construct the characteristic side chain of this compound. justia.comwipo.int

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of this compound and its derivatives affect their antimicrobial activity and biological profile.

Identification of Key Structural Moieties for Antimicrobial Activity

This compound's antimicrobial activity is primarily attributed to its β-lactam core and the specific substituents at positions 3 and 7. The (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain at the C7 position is crucial for broad-spectrum activity and stability against many β-lactamases. nih.gov The aminothiazole ring enhances activity against Gram-negative bacteria, while the methoxyimino group confers stability against enzymatic hydrolysis by β-lactamases. nih.gov

The core cephem structure (the bicyclic system containing a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring) is essential for binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis. toku-e.comncats.io

Modifications Enhancing or Altering Biological Profile

Modifications to the this compound structure, particularly the esterification at the C4 carboxyl group to form this compound pivoxil, significantly enhance its oral bioavailability. guidetopharmacology.orgptfarm.plnih.govfrontierspartnerships.org This prodrug strategy allows for better absorption from the gastrointestinal tract, where esterases cleave the pivaloyloxymethyl group to release the active this compound. ptfarm.plnih.gov

Studies on the interaction of this compound pivoxil hydrochloride with various excipients have shown that these interactions can modify the physicochemical properties, such as solubility and dissolution rate, and also influence the biological activity profile, including permeability through artificial biological membranes and bactericidal potential against certain bacterial strains. rajpub.comresearchgate.net

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel this compound analogues continue to be areas of research, primarily aimed at improving oral bioavailability, expanding the spectrum of activity, or overcoming resistance mechanisms. oup.comkyobobook.co.kr

One strategy involves modifying the prodrug moiety to enhance absorption or alter the release of the active drug. Research into novel orally active prodrugs has included introducing acyloxymethyl carbamate moieties into this compound pivoxil by modifying the amino group on the aminothiazole ring. oup.com Some of these novel prodrugs have demonstrated higher oral bioavailability compared to other analogues. oup.com

The design of analogues often involves rational drug design approaches, sometimes aided by computational methods, to predict the potential impact of structural changes on activity and pharmacokinetic properties. nih.govmdpi.com Synthesis of these novel analogues involves applying and adapting the known synthetic routes for cephalosporins, often requiring the development of new chemical transformations for specific structural modifications. oup.comjustia.com

The development of novel intermediates that can be used to synthesize various cephalosporins, including this compound pivoxil, also contributes to the potential for designing and synthesizing new analogues by providing versatile building blocks. justia.comwipo.int

Rational Design Principles for this compound Derivatives

Rational drug design principles for this compound derivatives, particularly the pivoxil prodrug, are centered on improving pharmacokinetic properties, especially oral bioavailability, while maintaining or enhancing antibacterial activity. researchgate.netmdpi.comfrontierspartnerships.org The intrinsic physicochemical properties of the active this compound, such as its low lipid solubility, can limit its ability to cross biological membranes, including the intestinal mucosa, thus affecting oral absorption. karger.com

To circumvent this limitation, the prodrug strategy is employed. mdpi.comfrontierspartnerships.orgscielo.br this compound pivoxil is designed as a more lipophilic entity compared to the parent this compound. mdpi.comscielo.br This increased lipophilicity facilitates better absorption across the intestinal barrier. karger.comscielo.br The pivaloyloxymethyl ester moiety in this compound pivoxil serves as a carrier group that is cleaved in vivo to release the active drug. nih.govptfarm.pl

Furthermore, the design of this compound derivatives also considers the need for stability against bacterial β-lactamases, enzymes that inactivate many β-lactam antibiotics. ncats.ionih.govptfarm.pl The presence of the (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain at the C7 position of the cephalosporin core contributes to this stability and broad-spectrum activity. ptfarm.plwikipedia.org

Exploration of this compound-Related Chemical Entities

The exploration of this compound-related chemical entities involves investigating various synthetic routes and modifications to the core cephalosporin structure and its side chains to potentially yield compounds with improved properties.

One common synthetic approach for this compound pivoxil involves the reaction of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) with an activated ester of the appropriate side chain, followed by esterification with a pivaloyloxymethyl halide. google.comptfarm.pl Existing synthesis methods for this compound and its pivoxil ester have faced challenges such as achieving high yields and purity, as well as complex procedures. inlibrary.uz Research efforts have focused on optimizing these synthetic processes, including exploring different reaction conditions, catalysts, and purification techniques to enhance yield and reduce waste. inlibrary.uzgoogle.com

For instance, studies have investigated the condensation reaction between 7-ADCA and the AE active ester (2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid phenylhydrazine thiazole ester) as a key step in this compound acid synthesis, aiming to improve efficiency and product purity. google.com Novel pathways employing innovative synthetic routes and green chemistry principles have been explored to make the synthesis of this compound sodium more sustainable. inlibrary.uz

The exploration of related chemical entities also extends to investigating the interaction of this compound pivoxil with various excipients in pharmaceutical formulations. researchgate.net Studies have shown that the presence of excipients like mannitol, hydroxypropyl methyl cellulose, and pregelatinised starch can influence the physicochemical properties of this compound pivoxil hydrochloride, including solubility, dissolution rate, and chemical stability. researchgate.net These interactions are significant for the development of innovative pharmaceutical formulations and can also modify the biological activity profile of the prodrug. researchgate.net

Furthermore, molecular modeling and computational methods have been applied to understand the behavior of this compound pivoxil and its interactions with potential drug carriers like cyclodextrins. mdpi.com These studies help in establishing stable conformations of complexes and identifying possible binding modes, which can inform the design of formulations with improved properties. mdpi.com

The exploration of this compound-related structures is part of broader research into β-lactam antibiotics and the development of new antimicrobial agents with enhanced activity against resistant bacterial infections. mcmaster.canih.govacs.org This includes studying compounds bearing the 2-aminothiazole (B372263) fragment, which is present in this compound and many other marketed antibiotics, due to its recognized biological and therapeutic value. acs.org

Pharmacokinetic Research Principles of Cefetamet and Its Prodrug

Prodrug Conversion Mechanism of Cefetamet (B193807) Pivoxil to this compound

This compound pivoxil is an orally absorbed prodrug ester that undergoes hydrolysis to yield the active compound, this compound. nih.govnih.gov This conversion primarily occurs during its first pass through the gut wall and/or the liver. nih.govnih.gov The ester bond in the prodrug is cleaved, releasing the active this compound. nih.gov

Enzymatic Hydrolysis Pathways Involved in Prodrug Activation

The activation of this compound pivoxil to this compound is mediated by enzymatic hydrolysis. researchgate.netontosight.aicore.ac.uk Esterases present in the gut wall and liver are the primary enzymes responsible for cleaving the ester bond of the pivoxil moiety. nih.govnih.govkarger.com This enzymatic cleavage releases the microbiologically active this compound. nih.gov Studies comparing the degradation of this compound pivoxil in phosphate (B84403) buffer and human intestinal juice have shown that degradation progresses much faster in intestinal juice, highlighting the role of enzymes in this process. researchgate.netasm.org Rapid hydrolytic cleavage to the biologically active Δ3-cephalosporin (this compound) is observed in intestinal juice. asm.org

Disposition and Elimination Pathways of this compound (Preclinical/Theoretical)

Following its conversion from the prodrug, this compound is primarily eliminated unchanged in the urine. nih.govnih.govgoogle.com The disposition of this compound is characterized by its distribution into the extracellular water space and its limited binding to plasma proteins. nih.govnih.govncats.io

Renal Clearance Mechanisms and Glomerular Filtration

The predominant route of this compound elimination is renal clearance, primarily through glomerular filtration. nih.govnih.govnstl.gov.cnkarger.com Studies in healthy volunteers have shown that a large percentage of the administered dose is recovered unchanged in the urine. nih.gov The renal clearance of this compound is directly proportional to renal function. nih.govresearchgate.net While glomerular filtration is the main mechanism, a minor component of tubular secretion may also contribute to renal clearance. nih.govnstl.gov.cnderangedphysiology.com

Volume of Distribution and Plasma Protein Binding (Theoretical Aspects)

This compound exhibits a relatively small apparent volume of distribution, which is consistent with that of other beta-lactam antibiotics. nih.govnstl.gov.cnncats.io The steady-state volume of distribution is approximately 0.29 L/kg, which roughly corresponds to the extracellular water space. nih.govnih.gov This suggests that this compound is not extensively distributed into body tissues. wikipedia.org this compound is not extensively bound to plasma proteins. nih.govncats.io Plasma protein binding is approximately 22%, with albumin being the primary binding protein. nih.gov Low plasma protein binding means that a larger fraction of the drug is free in the plasma and available for filtration in the kidneys. derangedphysiology.comwikipedia.org The volume of distribution can be influenced by factors such as renal failure and liver failure due to altered body fluid and plasma protein binding. wikipedia.org

Here is a summary of typical pharmacokinetic parameters for this compound in healthy adults based on available data:

| Parameter | Value (Healthy Adults) | Unit | Source |

| Systemic Clearance | 136 | mL/min | nih.gov |

| Renal Clearance | 119 | mL/min | nih.gov |

| Non-renal Clearance | 17 | mL/min | nih.gov |

| Volume of Distribution (Vdss) | 0.29 | L/kg | nih.govnih.gov |

| Plasma Protein Binding | 22 | % | nih.govnih.gov |

| Elimination Half-life | 2.2 | hours | nih.govnih.gov |

| Urinary Recovery (unchanged) | 88 | % of dose | nih.gov |

Age-Dependent Pharmacokinetic Considerations in Preclinical Models

Pharmacokinetic studies in different age groups have indicated that age can influence the clearance of this compound. nih.govncats.ionih.gov

Influence of Maturation on this compound Clearance Capacity

The clearance of this compound is higher in children and lower in the elderly compared to young adults. nih.govnih.gov In infants, the mean systemic clearance per kilogram of body weight has been observed to be lower than in children and adults, which is apparently due to the immaturity of clearance processes. nih.gov A model accounting for maturation and growth with increasing age suggested that the clearance capacity increases from birth to a certain age due to maturation. biorxiv.orgnih.govasm.org This maturation process influences the rate at which this compound is eliminated from the body. biorxiv.orgcapes.gov.br

Advanced Analytical Methodologies for Cefetamet Research

Chromatographic Techniques for Cefetamet (B193807) Quantification in Research Matrices

Chromatography stands as a cornerstone for the separation and quantification of this compound from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) provide robust platforms for analytical researchers.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound in plasma, urine, and pharmaceutical dosage forms. nih.govtandfonline.comjetir.org Reversed-phase HPLC methods are most common, utilizing C18 columns for separation. nih.govtandfonline.com

Sample preparation for biological fluids typically involves a straightforward protein precipitation step, often using perchloric acid, before injection into the HPLC system. nih.govtandfonline.com For pharmaceutical tablets, the process involves dissolving the powdered tablets in a suitable solvent. jetir.org

Various mobile phase compositions have been optimized for the analysis of this compound and its pivoxil ester. For instance, one method for this compound in plasma uses a mobile phase of 4 mM perchloric acid and acetonitrile (B52724) (83:17, v/v). nih.gov Another method for plasma analysis employs acetonitrile and water (40:60, v/v) with the addition of glacial acetic acid. tandfonline.com For tablet formulations, a mobile phase consisting of methanol, acetonitrile, and 0.01M sodium perchlorate (B79767) (60:40) has been reported. jetir.org Detection is consistently achieved using UV spectrophotometers at wavelengths ranging from 232 nm to 265 nm. tandfonline.comjetir.org

These HPLC methods have been validated for their performance, demonstrating good linearity over various concentration ranges, high precision, and low limits of quantification. For example, in plasma, the limit of quantification for this compound has been reported as 0.2 µg/ml, with intra-assay precision being ≤ 1.5% and inter-assay precision ≤ 2.4%. nih.gov

| Analyte/Matrix | Column | Mobile Phase | Flow Rate | Detection (UV) | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| This compound in Plasma | C18 Reversed-Phase | 4 mM Perchloric acid-Acetonitrile (83:17, v/v) | Not Specified | Not Specified | LOQ: 0.2 µg/ml | nih.gov |

| This compound Pivoxyl in Plasma | C18 Reversed-Phase | 0.1 M Phosphate (B84403) buffer (pH 6.5)-Acetonitrile (60:40, v/v) | Not Specified | Not Specified | LOQ: 0.5 µg/ml | nih.gov |

| This compound in Urine | C18 Reversed-Phase | 4 mM Perchloric acid-Acetonitrile (85:15, v/v) | Not Specified | Not Specified | LOQ: 20 µg/ml | nih.gov |

| This compound in Plasma | C18 Absorbosphere (5µm) | Acetonitrile-Water (40:60, v/v) + Glacial Acetic Acid | 1.7 ml/min | 265 nm | 0.5 - 20 ug/ml | tandfonline.com |

| This compound in Tablets | Waters C18 (5µ id) | Methanol, Acetonitrile, 0.01M Sodium Perchlorate (60:40) | 1.0 ml/min | 232 nm | 1 - 6 µg/ml | jetir.org |

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of this compound in bulk drug and pharmaceutical formulations. rasayanjournal.co.in This technique is an advanced form of TLC that provides better resolution and quantitative analysis capabilities. news-medical.net

A validated HPTLC method for this compound estimation utilizes precoated silica (B1680970) gel 60F254 aluminum plates as the stationary phase. rasayanjournal.co.in The separation is achieved using a mobile phase composed of chloroform, methanol, and toluene (B28343) in a 6:1:3 (v/v/v) ratio. rasayanjournal.co.in After development, the plates are scanned, and detection is performed densitometrically at 236 nm. rasayanjournal.co.in This method has demonstrated good linearity in the concentration range of 1-5 µ g/spot and has been validated for specificity, accuracy, and precision, making it suitable for routine quality control analysis. rasayanjournal.co.inresearchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Precoated silica gel 60F254 aluminum sheets | rasayanjournal.co.in |

| Mobile Phase | Chloroform: Methanol: Toluene (6:1:3 v/v/v) | rasayanjournal.co.in |

| Detection Wavelength | 236 nm | rasayanjournal.co.in |

| Linearity Range | 1-5 µg/spot | rasayanjournal.co.inresearchgate.net |

| Application | Estimation in bulk and pharmaceutical dosage forms | rasayanjournal.co.in |

Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity, making it a powerful tool for bioanalytical studies and impurity profiling of this compound. nih.govnih.gov An LC-MS/MS method has been developed for the quantification of this compound in human plasma. nih.gov

In this method, sample cleanup is achieved by protein precipitation with acetonitrile. nih.gov The analyte is then separated on a reversed-phase C18 column and detected by a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. nih.gov The accuracy and precision of this assay were validated according to FDA regulations, and it has been successfully applied to measure plasma concentrations of this compound following oral administration of its prodrug, this compound pivoxil. nih.gov Furthermore, HPLC combined with time-of-flight (TOF) and ion trap (TRAP) mass spectrometry has been utilized to separate and identify ten different impurities and isomers in this compound pivoxil hydrochloride drug substance, demonstrating the technique's utility in characterizing the purity profile of the compound. nih.gov

| Application | Sample Matrix | Sample Preparation | Chromatography | Detection | Reference |

|---|---|---|---|---|---|

| Quantification of this compound | Human Plasma | Protein precipitation with acetonitrile | Reversed-phase C18 column | Tandem mass spectrometer with ESI | nih.gov |

| Characterization of Impurities and Isomers | This compound Pivoxil Hydrochloride (Drug Substance) | Not Specified | HPLC | Time-of-Flight (TOF) and Ion Trap (TRAP) Mass Spectrometry | nih.gov |

Spectroscopic Approaches for this compound Characterization in Research

Spectroscopic methods, including UV-Visible spectrophotometry, colorimetry, and derivative spectrophotometry, represent a class of analytical techniques that are simple, rapid, and cost-effective for the determination of this compound in bulk and pharmaceutical dosage forms.

Direct UV spectrophotometry is a straightforward method for this compound quantification. In distilled water, this compound pivoxil exhibits a maximum absorbance (λmax) at 234 nm. asianpubs.org The method obeys Beer's law in the concentration range of 5-25 µg/mL, allowing for quantitative analysis. asianpubs.org

An advanced approach, difference spectrophotometry, has also been developed for the estimation of this compound pivoxil hydrochloride. nih.gov This technique involves measuring the absorbance difference of the drug in acidic (0.1N HCl) and basic (0.1N NaOH) solutions. nih.gov The difference spectrum is obtained by using the acidic solution as a blank and scanning the basic solution. nih.gov For this compound, the peak maximum was observed at 221 nm and a minimum at 275 nm. nih.gov This method demonstrated linearity over a concentration range of 1-35 µg/ml. nih.gov

| Method Type | Solvent/Medium | Wavelength (λmax) | Linearity Range | Reference |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Distilled Water | 234 nm | 5-25 µg/mL | asianpubs.org |

| Difference Spectrophotometry | 0.1N HCl and 0.1N NaOH | 221 nm (max) and 275 nm (min) | 1-35 µg/mL | nih.gov |

Colorimetric methods involve the reaction of the drug with a reagent to form a colored product, the absorbance of which is then measured. Several colorimetric methods have been developed for this compound. One such method is based on the reduction of the Folin-Ciocalteu reagent (FCR) by this compound in an alkaline medium (sodium hydroxide), which produces a blue-colored complex with an absorption maximum between 675.5 nm and 725 nm. asianpubs.orgsphinxsai.com This method is linear over a concentration range of 2-25 µg/ml. sphinxsai.com Other methods involve diazotization followed by coupling with diphenylamine (B1679370) (pink product, λmax 521 nm) or reaction with p-dimethylaminobenzaldehyde (PDAB) to form a yellow Schiff base (λmax 411 nm). asianpubs.org

Derivative spectrophotometry is an advanced technique that enhances the specificity of analysis by calculating the derivative of the absorption spectrum. sphinxsai.com For this compound pivoxil hydrochloride, a first-derivative spectrophotometric method has been established. sphinxsai.com The amplitude of the derivative spectrum between the maximum at 221 nm and the minimum at 207 nm is measured and plotted against concentration. sphinxsai.com This method was found to be linear in the concentration range of 5-40 µg/ml. sphinxsai.com Both colorimetric and derivative methods have been validated and successfully applied to the determination of this compound in pharmaceutical formulations. sphinxsai.com

| Method Type | Reagent(s) | λmax | Linearity Range | Reference |

|---|---|---|---|---|

| Colorimetric | Folin-Ciocalteu Reagent, NaOH | 725 nm | 2-25 µg/ml | sphinxsai.com |

| Colorimetric | Folin-Ciocalteu Reagent, NaOH | 675.5 nm | 5-25 µg/mL | asianpubs.org |

| Colorimetric | Nitrous Acid, Diphenylamine | 521 nm | 10-50 µg/mL | asianpubs.org |

| Colorimetric | p-dimethylaminobenzaldehyde (PDAB) | 411 nm | 20-100 µg/mL | asianpubs.org |

| First Derivative Spectrophotometry | None | 221 nm (max), 207 nm (min) | 5-40 µg/ml | sphinxsai.com |

Method Validation Paradigms in this compound Analytical Research

Method validation is an indispensable process in the development of analytical methodologies for this compound, ensuring that a chosen method is suitable for its intended purpose. elementlabsolutions.comresearchgate.net This process involves a series of experiments designed to verify that the performance characteristics of the method meet the required standards for the analysis. ijrpr.com For pharmaceutical compounds like this compound, validation is typically performed in accordance with guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH), which outlines the necessary parameters to be evaluated. ijrpr.comjetir.orgijpca.org The primary goal is to produce reliable, reproducible, and accurate analytical data, which is fundamental for quality control and research. researchgate.net The validation of an analytical method confirms that it is specific, linear, accurate, and precise. ijpca.org

Q & A

Q. What translational strategies bridge this compound's preclinical data to clinical trial design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.